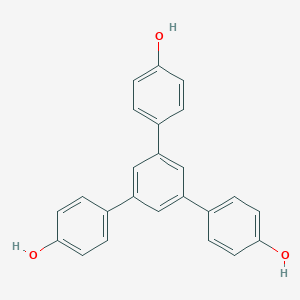

1,3,5-Tris(4-hydroxyphenyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDWDATSAVLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324628 | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15797-52-1 | |

| Record name | 15797-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(4-hydroxyphenyl)benzene: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-hydroxyphenyl)benzene is a star-shaped polyphenolic compound characterized by a central benzene ring substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. This unique C3-symmetric architecture imparts a range of interesting physical and chemical properties, making it a valuable building block in supramolecular chemistry, materials science, and potentially in the pharmaceutical field. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications relevant to researchers and drug development professionals.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for key quantitative data.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 354.4 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white or yellow to brown solid (crystals or powder) | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Melting Point | 233-240 °C (lit.) | --INVALID-LINK--[2][4] |

| Boiling Point (Predicted) | 572.3 ± 45.0 °C | --INVALID-LINK--[2][4] |

| Density (Predicted) | 1.263 ± 0.06 g/cm³ | --INVALID-LINK--[4] |

| pKa (Predicted) | 8.82 ± 0.30 | --INVALID-LINK-- |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3030 (aromatic C-H stretch), 1605, 1510, 1440 (aromatic C=C stretch), 1250 (C-O stretch), 830 (para-disubstituted benzene C-H bend) |

| ¹H NMR (DMSO-d₆, δ) | ~9.5 (s, 3H, -OH), ~7.5 (d, 6H, Ar-H), ~6.8 (d, 6H, Ar-H), ~7.7 (s, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ) | ~157 (Ar-C-OH), ~142 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~116 (Ar-CH) |

Note: Specific NMR shifts can vary depending on the solvent and concentration. The values provided are approximate based on typical ranges for similar structures.

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the literature. However, based on its polyphenolic structure, a qualitative solubility profile can be inferred.

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The large hydrophobic aromatic core counteracts the hydrophilic nature of the three hydroxyl groups. |

| Methanol, Ethanol | Soluble to moderately soluble | The polar hydroxyl groups can engage in hydrogen bonding with alcohols. |

| Acetone | Soluble | A polar aprotic solvent that can accept hydrogen bonds from the hydroxyl groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. A 10% DMSO solution has been used for in vitro studies of a related compound.[5] |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating capabilities. |

| Toluene, Hexane | Sparingly soluble to insoluble | Non-polar solvents are unlikely to effectively solvate the polar hydroxyl groups. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed trimerization of 4-hydroxyacetophenone. The following protocol is adapted from a patented procedure.[6]

Materials:

-

4-Hydroxyacetophenone

-

Aniline

-

Anilinium hydrochloride (or another suitable acid catalyst)

-

Toluene

-

Hexane

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 4-hydroxyacetophenone and aniline in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of anilinium hydrochloride to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 185-190°C) under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture and add an equal volume of toluene. The product may precipitate as an oily residue.

-

Purification:

-

Wash the organic layer with an aqueous sodium hydroxide solution to remove unreacted 4-hydroxyacetophenone.

-

Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the product.

-

Alternatively, the oily residue can be triturated with a non-polar solvent like hexane to induce precipitation of the solid product.

-

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a suitable solvent (e.g., water or hexane) to remove impurities, and dry under vacuum to obtain this compound.

Purification by Recrystallization:

Further purification can be achieved by recrystallization.[7][8]

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like water or hexane) may be effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Caption: Synthesis and purification workflow for this compound.

Structural Information

Crystal Structure

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) database under the deposition number 173734 .[9] The crystallographic information file (CIF) can be accessed through the CCDC's "Access Structures" service.[10] The structure reveals a planar central benzene ring with the three hydroxyphenyl groups twisted out of this plane. The molecules pack in the solid state through a network of intermolecular hydrogen bonds between the hydroxyl groups.[11]

Reactivity and Stability

Reactivity

The reactivity of this compound is primarily dictated by its three phenolic hydroxyl groups. These groups can undergo a variety of reactions, including:

-

Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers, allowing for the functionalization of the molecule.

-

Polymerization: It serves as a trifunctional monomer in the synthesis of polymers, such as epoxy resins and polycarbonates, where it can act as a cross-linking agent.[6]

-

Supramolecular Chemistry: The hydroxyl groups are capable of forming strong hydrogen bonds, making it an excellent building block for the construction of hydrogen-bonded organic frameworks (HOFs) and other supramolecular assemblies.[11]

-

Coordination Chemistry: The hydroxyl groups can be deprotonated to form phenoxide ions, which can then coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers.

Caption: Key reaction pathways involving this compound.

Thermal Stability

Potential Applications in Research and Drug Development

The unique structure of this compound makes it a molecule of interest for various applications.

Materials Science

-

Porous Materials: It is a key building block for the synthesis of Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs), which are materials with high surface areas and potential applications in gas storage, separation, and catalysis.[11]

-

Polymers: Its use as a cross-linking agent can enhance the thermal and mechanical properties of polymers.[6]

Potential in Drug Development

While direct biological activity data for this compound is limited, its polyphenolic nature suggests potential avenues for exploration in drug development. Many polyphenolic compounds are known to possess a wide range of biological activities.

-

Enzyme Inhibition: Polyphenols are known to inhibit various enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.[14] Given its structure, this compound could be investigated as an inhibitor for enzymes implicated in various diseases.

-

Antioxidant Activity: The phenolic hydroxyl groups are potential radical scavengers, suggesting that the compound may exhibit antioxidant properties.

-

Scaffold for Drug Design: The C3-symmetric core of this compound can serve as a rigid scaffold for the design of novel therapeutic agents. By functionalizing the hydroxyl groups or the aromatic rings, libraries of compounds can be synthesized and screened for various biological targets. For instance, a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene, has been investigated for its anticancer potential through DNA binding.[5]

It is important to note that any potential therapeutic application would require extensive in vitro and in vivo studies to evaluate its efficacy, toxicity, and pharmacokinetic profile.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound is a versatile molecule with a well-defined structure and a range of interesting chemical properties. Its utility as a building block in materials science is well-established. While its direct applications in drug development are yet to be fully explored, its polyphenolic nature and rigid scaffold make it an attractive starting point for the design and synthesis of new bioactive compounds. Further research into its biological activities, including cytotoxicity, enzyme inhibition, and effects on cellular signaling pathways, is warranted to unlock its full potential in the pharmaceutical sciences. This technical guide provides a solid foundation of its known properties to aid researchers in these future investigations.

References

- 1. This compound | C24H18O3 | CID 348148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1 3 5-TRIS(4-HYDROXYPHENYL)BENZENE 97 CAS#: 15797-52-1 [m.chemicalbook.com]

- 3. H36549.03 [thermofisher.com]

- 4. 1 3 5-TRIS(4-HYDROXYPHENYL)BENZENE 97 | 15797-52-1 [amp.chemicalbook.com]

- 5. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3,5-Tris(4-hydroxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB). The information presented herein is compiled from crystallographic data and computational studies, offering valuable insights for its application in materials science and drug development.

Core Molecular Structure

This compound is a tripodal molecule featuring a central benzene ring symmetrically substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. This arrangement imparts a C3 symmetry to the molecule in its lowest energy conformation. The fundamental chemical and physical properties of THPB are summarized below.

| Property | Value |

| Chemical Formula | C₂₄H₁₈O₃ |

| Molecular Weight | 354.41 g/mol |

| CAS Number | 15797-52-1 |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 237-239 °C |

Conformational Analysis: A Propeller-Shaped Architecture

Contrary to some theoretical calculations that suggest a planar conformation, experimental evidence from single-crystal X-ray diffraction reveals that this compound adopts a non-planar, propeller-like conformation in the solid state. This deviation from planarity is primarily attributed to steric hindrance between the ortho-hydrogen atoms of the peripheral hydroxyphenyl rings and the hydrogen atoms of the central benzene ring.

The propeller shape is characterized by the dihedral angles between the plane of the central benzene ring and the planes of the three attached hydroxyphenyl rings. In the crystal structure, these rings are twisted out of the plane of the central ring, leading to a chiral conformation. The molecule can exist as two enantiomers (P for plus and M for minus helicity) which can interconvert through rotation of the phenyl rings.

Below is a diagram illustrating the conformational states and the transition between them.

Quantitative Structural Data

The following table summarizes key bond lengths, bond angles, and dihedral angles for this compound, derived from its single-crystal X-ray structure (CCDC Deposition Number: 173734).

| Parameter | Atom Pair/Group | Average Value |

| Bond Lengths (Å) | ||

| C(central ring) - C(central ring) | 1.39 Å | |

| C(central ring) - C(peripheral ring) | 1.49 Å | |

| C(peripheral ring) - C(peripheral ring) | 1.39 Å | |

| C(peripheral ring) - O | 1.37 Å | |

| O - H | 0.82 Å | |

| Bond Angles (°) | ||

| C-C-C (central ring) | 120.0° | |

| C(central ring)-C(central ring)-C(peripheral ring) | 120.0° | |

| C(central ring)-C(peripheral ring)-C(peripheral ring) | 121.0° | |

| C-C-O (peripheral ring) | 119.5° | |

| Dihedral Angles (°) | ||

| C(central)-C(central)-C(peripheral)-C(peripheral) | 35-45° |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the acid-catalyzed trimerization of 4-hydroxyacetophenone.

Workflow for Synthesis:

Detailed Methodology:

-

A mixture of 4-hydroxyacetophenone and an acid catalyst (e.g., sulfuric acid) in a high-boiling point solvent is prepared.

-

The reaction mixture is heated to a high temperature (typically 180-200 °C) and refluxed for several hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The crude product is precipitated by pouring the reaction mixture into water or an appropriate non-solvent.

-

The precipitate is filtered, washed, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals of THPB is crucial for accurate structural determination.

Methodology:

-

Crystallization: Single crystals can be grown by slow evaporation of a solution of THPB in a suitable solvent mixture, such as methanol/chloroform or ethanol/water, at room temperature.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard techniques for confirming the chemical structure of THPB.

Methodology:

-

Sample Preparation: A solution of THPB is prepared in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Spectral Analysis: The chemical shifts (δ) and coupling constants (J) of the signals are analyzed to confirm the presence of the different types of protons and carbons in the molecule, consistent with its C₃ symmetric structure.

Conclusion

This compound possesses a well-defined, non-planar propeller-shaped molecular structure in the solid state. This guide provides essential structural and methodological information for researchers working with this versatile molecule. The detailed quantitative data and experimental protocols serve as a valuable resource for applications in the design of novel materials, such as covalent organic frameworks and supramolecular assemblies, as well as in the field of drug development where molecular shape and functionality are critical.

Spectral data for 1,3,5-Tris(4-hydroxyphenyl)benzene (¹H NMR, ¹³C NMR, FT-IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3,5-Tris(4-hydroxyphenyl)benzene, a key building block in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail the ¹H NMR, ¹³C NMR, and FT-IR spectral data, along with in-depth experimental protocols for data acquisition.

Spectroscopic Data Summary

The nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy data provide characteristic fingerprints for the molecular structure of this compound.

¹H NMR and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ) in ppm | Description |

| 3.81 | singlet, 9H |

| 6.94–7.41 | multiplet, 12H |

| 7.79 | singlet, 3H |

| ¹³C NMR Data (CDCl₃, 125 MHz) | |

| Chemical Shift (δ) in ppm | Carbon Type |

| 55.4 | Methoxy (OCH₃) - Note: This is likely an impurity or a derivative, as the target molecule does not contain a methoxy group. The expected signal would be from the hydroxyl-bearing carbon. |

| 114.3 | Aromatic CH |

| 123.8 | Aromatic CH |

| 128.3 | Aromatic CH |

| 133.9 | Aromatic C (quaternary) |

| 141.8 | Aromatic C (quaternary) |

| 159.3 | Aromatic C-OH |

Note: The reported ¹H NMR data with a singlet at 3.81 ppm (9H) suggests the presence of three methoxy groups, indicating the data may be for 1,3,5-Tris(4-methoxyphenyl)benzene or a derivative where the hydroxyl protons have been replaced. For this compound, the hydroxyl proton signal would be expected, though its chemical shift can vary and it may be broad.

FT-IR Spectral Data

The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet. The main absorption bands are listed below.

| FT-IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 2953, 2918, 2848 | C-H stretching (aromatic) |

| 1606 | C=C stretching (aromatic ring) |

| 1460 | C-H bending |

| 1378 | O-H bending (phenolic) |

| 1263 | C-O stretching (phenolic) |

| 1097 | C-H in-plane bending |

| 802 | C-H out-of-plane bending |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

2.1.1. Sample Preparation

-

Analyte and Solvent Selection: Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.

-

Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[3]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. Instrument Parameters and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

2.1.3. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[6]

-

Apodization: An exponential window function is applied to the FID to improve the signal-to-noise ratio.[4]

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.[6][7]

-

Baseline Correction: A polynomial function is applied to correct for any baseline distortions.[6][7]

-

Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The following protocol details the KBr pellet method for obtaining the FT-IR spectrum of solid this compound.

2.2.1. Sample Preparation (KBr Pellet Method)

-

Drying: Dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.[8]

-

Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.[8]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder to ensure a homogeneous mixture.[8] The sample concentration should be around 0.2% to 1%.[9][10]

-

Pellet Formation: Transfer the mixture to a pellet die.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[10][11]

-

Pellet Removal: Carefully remove the KBr pellet from the die.

2.2.2. Data Acquisition

-

Background Spectrum: Place a blank KBr pellet (containing only KBr) in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[8]

-

Sample Spectrum: Replace the blank pellet with the sample pellet and acquire the FT-IR spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

2.2.3. Data Processing

-

Background Subtraction: The previously acquired background spectrum is automatically subtracted from the sample spectrum.

-

Baseline Correction: A baseline correction is applied to account for any sloping baseline caused by light scattering or other instrumental effects.[12]

-

Normalization: The spectrum may be normalized to facilitate comparison with other spectra.[12]

-

Peak Picking: The wavenumbers of the absorption maxima are identified.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. organomation.com [organomation.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 8. shimadzu.com [shimadzu.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 12. FT-IR - Data Processing | CHEM 370 [chem370.github.io]

A Technical Guide to the Early Synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthesis methods for 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB), a molecule of significant interest in materials science and as a building block in complex organic structures. This document provides a detailed overview of the early synthetic routes, complete with experimental protocols and quantitative data to facilitate comparison and replication. The logical flow of each synthesis is visually represented through detailed diagrams.

Introduction

This compound is a triphenolic compound with a rigid, threefold symmetric core. Its unique structure has made it a valuable component in the development of polymers, including polycarbonates and epoxy resins, where it acts as a crosslinking agent to enhance stability.[1] The earliest documented synthesis of THPB dates back to 1921, and several pathways for its preparation were explored in the subsequent decades.[1] This guide focuses on these pioneering methods, providing a practical resource for understanding the historical context and fundamental chemistry of this important compound.

Core Synthesis Methodologies

The early synthesis of this compound primarily revolved around the acid-catalyzed trimerization of acetophenone derivatives. Three main precursors were utilized: 4-methoxyacetophenone, 4-haloacetophenones, and 4-hydroxyacetophenone itself. Each of these routes presents a unique set of chemical transformations and experimental considerations.

Synthesis from 4-Methoxyacetophenone

This two-step approach involves the initial formation of the corresponding methoxy-protected trimer, followed by a demethylation step to yield the final product.

Step 1: Trimerization of 4-Methoxyacetophenone

The self-condensation of three molecules of 4-methoxyacetophenone (4-MAP) to form 1,3,5-Tris(4-methoxyphenyl)benzene (TMPB) is typically achieved under strong acidic conditions. Several methods from the early literature are summarized below.

Experimental Protocol: Acid-Catalyzed Trimerization of 4-Methoxyacetophenone

-

Method A: Sulfuric Acid Catalysis [1]

-

Reagents: 4-Methoxyacetophenone, concentrated sulfuric acid.

-

Procedure: 4-Methoxyacetophenone is treated with concentrated sulfuric acid. Detailed conditions such as temperature and reaction time are not extensively documented in the earliest reports but are presumed to be at or near room temperature.

-

Work-up: The reaction mixture is quenched with water, and the precipitated solid is collected by filtration. The crude product is then washed and dried.

-

-

Method B: Alcoholic Hydrochloric Acid Catalysis

-

Reagents: 4-Methoxyacetophenone, alcoholic hydrochloric acid solution.

-

Procedure: 4-Methoxyacetophenone is dissolved in an alcoholic solution of hydrochloric acid and allowed to stand at room temperature for an extended period (e.g., four months).

-

Work-up: The product crystallizes from the solution over time and is collected by filtration.

-

Yield: 54%.

-

-

Method C: Potassium Pyrosulfate and Sulfuric Acid Catalysis

-

Reagents: 4-Methoxyacetophenone, potassium pyrosulfate, sulfuric acid.

-

Procedure: 4-Methoxyacetophenone is reacted in the presence of a mixture of potassium pyrosulfate and sulfuric acid.

-

Work-up: The reaction is worked up by quenching with water and isolating the solid product.

-

Yield: 27%.

-

Step 2: Demethylation of 1,3,5-Tris(4-methoxyphenyl)benzene

The cleavage of the methyl ethers in TMPB to afford THPB is a critical final step.

Experimental Protocol: Demethylation of 1,3,5-Tris(4-methoxyphenyl)benzene

-

Reagents: 1,3,5-Tris(4-methoxyphenyl)benzene, concentrated hydrochloric acid.[1][2]

-

Procedure: 1,3,5-Tris(4-methoxyphenyl)benzene is heated under reflux with concentrated hydrochloric acid. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

-

Quantitative Data Summary: Synthesis from 4-Methoxyacetophenone

| Step | Method | Catalyst | Reported Yield | Reference |

| Trimerization | A | H₂SO₄ | 20% | [1],[2] |

| Trimerization | B | Alcoholic HCl | 54% | |

| Trimerization | C | K₂S₂O₇ / H₂SO₄ | 27% | |

| Demethylation | - | conc. HCl | Not specified | [1],[2] |

Reaction Pathway from 4-Methoxyacetophenone

Synthesis from 4-Haloacetophenone

This two-step method involves the trimerization of a 4-haloacetophenone followed by nucleophilic aromatic substitution to introduce the hydroxyl groups.

Step 1: Trimerization of 4-Haloacetophenone

The self-condensation of 4-bromo- or 4-chloroacetophenone proceeds in the presence of a strong acid catalyst mixture.[1][2]

Experimental Protocol: Trimerization of 4-Haloacetophenone

-

Reagents: 4-Haloacetophenone (e.g., 4-bromoacetophenone or 4-chloroacetophenone), potassium pyrosulfate, sulfuric acid.[1][2]

-

Procedure: The 4-haloacetophenone is heated in the presence of potassium pyrosulfate and sulfuric acid.

-

Work-up: The reaction mixture is cooled and poured into water to precipitate the 1,3,5-Tris(4-halophenyl)benzene product, which is then collected and purified.

Step 2: Hydrolysis of 1,3,5-Tris(4-halophenyl)benzene

The conversion of the halogenated trimer to the final hydroxyphenyl product is achieved by treatment with a strong base.[1][2]

Experimental Protocol: Hydrolysis of 1,3,5-Tris(4-halophenyl)benzene

-

Reagents: 1,3,5-Tris(4-halophenyl)benzene, sodium hydroxide.[1][2]

-

Procedure: The 1,3,5-Tris(4-halophenyl)benzene is heated with a solution of sodium hydroxide. The reaction progress can be monitored until the starting material is consumed.

-

Work-up: The reaction mixture is cooled and acidified to precipitate the this compound. The product is then collected by filtration, washed, and dried.

Quantitative Data Summary: Synthesis from 4-Haloacetophenone

| Step | Starting Material | Catalyst/Reagent | Reported Yield | Reference |

| Trimerization | 4-Bromoacetophenone | K₂S₂O₇ / H₂SO₄ | Not specified | [1],[2] |

| Hydrolysis | 1,3,5-Tris(4-bromophenyl)benzene | NaOH | Not specified | [1],[2] |

Reaction Pathway from 4-Haloacetophenone

Direct Synthesis from 4-Hydroxyacetophenone

Historically, the direct trimerization of 4-hydroxyacetophenone (4-HAP) was considered unfeasible.[1] However, later developments, particularly in patent literature, described methods to achieve this transformation, often through the use of an aniline derivative or by protecting the hydroxyl group prior to trimerization.

Experimental Protocol: Direct Trimerization of 4-Hydroxyacetophenone

-

Method A: Aniline-Mediated Trimerization [1]

-

Reagents: 4-Hydroxyacetophenone, aniline, anilinium hydrochloride.[1]

-

Procedure: Three equivalents of 4-hydroxyacetophenone are condensed in the presence of sufficient quantities of aniline and anilinium hydrochloride. The reaction can optionally be carried out in a non-polar solvent like toluene.

-

Work-up: The product can be recovered by cooling the reaction mixture to induce precipitation. Alternatively, a non-polar solvent can be added to separate an oily residue, from which the product is precipitated by the addition of another solvent like hexane.[1] Recrystallization is recommended to improve purity.

-

-

Method B: Trimerization of an Acyl-Protected 4-Hydroxyacetophenone

-

Procedure: This two-step variation involves first protecting the hydroxyl group of 4-hydroxyacetophenone as an ester (e.g., acetate). The resulting 4-acetoxyacetophenone is then subjected to acid-catalyzed trimerization. The protecting group is subsequently removed by hydrolysis to yield THPB.

-

Quantitative Data Summary: Direct Synthesis from 4-Hydroxyacetophenone

| Method | Key Reagents | Reported Yield | Reference |

| Aniline-Mediated | Aniline, Anilinium Hydrochloride | Not specified | [1] |

Reaction Pathway from 4-Hydroxyacetophenone

Conclusion

The early synthetic routes to this compound laid the groundwork for the production of this versatile molecule. While these initial methods often involved harsh conditions and, in some cases, provided modest yields, they were instrumental in enabling the exploration of THPB's properties and applications. The development of a direct synthesis from 4-hydroxyacetophenone represented a significant advancement, offering a more streamlined approach. This guide provides a comprehensive overview of these foundational methods, serving as a valuable resource for chemists and materials scientists interested in the synthesis and application of triphenolic compounds.

References

Potential applications of triphenylbenzene-based ligands in materials science

A Technical Guide for Researchers and Scientists

The unique C3-symmetric and propeller-like structure of the 1,3,5-triphenylbenzene core has established it as a foundational building block in modern materials science. Its inherent thermal and chemical stability, coupled with the ability to introduce a wide array of functional groups at its periphery, has led to the development of a diverse range of materials with tailored optical, electronic, and structural properties. This technical guide explores the burgeoning applications of triphenylbenzene-based ligands, offering insights into their role in organic light-emitting diodes (OLEDs), porous materials, and chemical sensors. Detailed experimental protocols and quantitative performance data are provided to facilitate further research and development in this exciting field.

Triphenylbenzene-Based Ligands in Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure and excellent charge-transporting capabilities of triphenylbenzene derivatives make them highly suitable for use in OLEDs, both as emissive materials and as hosts for phosphorescent or fluorescent dopants.[1] The star-shaped architecture helps to prevent intermolecular stacking, which can lead to luminescence quenching and reduced device efficiency.[2]

Performance of Triphenylbenzene-Based OLEDs

The performance of OLEDs incorporating triphenylbenzene-based materials is highly dependent on the specific molecular design and device architecture. Key performance metrics include external quantum efficiency (EQE), which measures the percentage of electrons injected into the device that result in emitted photons, luminance, and operational lifetime.

| Emitter/Host Material Containing Triphenylbenzene Core | Role | Max. EQE (%) | Max. Luminance (cd/m²) | Lifetime (LT₅₀) at 1000 cd/m² (h) | Emission Color |

| TTM-DACz in 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene matrix | Emitter | 10.6 | Not Reported | Not Reported | Red |

| tBuCz-m-CF3 in exciplex-forming co-host | Emitter | 31.62 | >100,000 | 1237 | Blue |

| tBuCz-p-CF3 in exciplex-forming co-host | Emitter | 30.72 | >100,000 | Not Reported | Blue |

| m-DABNA-AdCz | Emitter | Not Reported | >1000 | 55.7 (LT₉₅) | Deep-Blue |

| 4TCzBN-o-mCP | Emitter | 8.0 | Not Reported | Not Reported | Blue |

Note: The performance of OLEDs can be influenced by a multitude of factors including the specific device architecture, layer thicknesses, and fabrication methods.

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes a general procedure for the fabrication of a solution-processed OLED using a spin-coating method.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

-

Emissive layer solution (e.g., a triphenylbenzene-based emissive material dissolved in a suitable organic solvent like toluene or chlorobenzene)

-

Electron transport layer (ETL) material (e.g., TPBi - 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene)

-

Cathode material (e.g., LiF/Al)

-

Organic solvents for cleaning (acetone, isopropanol)

Procedure:

-

Substrate Cleaning: Ultrasonically clean the ITO-coated glass substrates sequentially in acetone and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

-

Emissive Layer (EML) Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer at a desired speed (e.g., 2000 rpm) for 60 seconds inside the glovebox. Anneal the film at a temperature appropriate for the specific emissive material (e.g., 80°C) for 30 minutes.

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the ETL material (e.g., 40 nm of TPBi) followed by the cathode (e.g., 1 nm of LiF and 100 nm of Al) at a pressure below 10⁻⁶ Torr.

-

Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from atmospheric moisture and oxygen.

Porous Materials from Triphenylbenzene Scaffolds

The rigid and pre-organized C3-symmetric nature of triphenylbenzene makes it an excellent building block for the construction of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[3] These materials exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage and separation, and catalysis.[4]

Porosity of Triphenylbenzene-Based Materials

The Brunauer-Emmett-Teller (BET) surface area is a key parameter for characterizing porous materials, providing a measure of the total surface area available for gas adsorption. The CO₂ uptake capacity is another critical metric, particularly for applications in carbon capture.

| Material | Linker/Monomer Containing Triphenylbenzene Core | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar |

| DUT-32 | 4,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate | 6411 | Not Reported |

| NU-110E | Not specified, but contains phenyl groups | 7140 | Not Reported |

| TPT-COF-6 | 2,4,6-tris(4-aminophenyl)triazine and a triphenylbenzene-based trialdehyde | 1747 | ~2.1 (92.38 mg/g) |

| C-TPB | 4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | Not Reported | 1.28 |

| S-TPB | 4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | Not Reported | 1.69 |

| SO-TPB | 4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | Not Reported | 2.18 |

Experimental Protocol: Synthesis of a Triphenylbenzene-Based Porous Organic Polymer for Photocatalysis

This protocol outlines the synthesis of a triphenylbenzene-based porous conjugated polymer (PCP) via a Sonogashira-Hagihara cross-coupling reaction.[5]

Materials:

-

4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl

-

Dibromo-substituted comonomer (e.g., a fluorene, dibenzothiophene, or dibenzothiophene-S,S-dioxide derivative)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

-

CuI (copper(I) iodide)

-

Dry triethylamine (Et₃N)

-

Dry N,N-dimethylformamide (DMF)

-

Solvents for washing (CH₂Cl₂, acetone, THF)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert nitrogen atmosphere, dissolve the 4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl and the dibromo-substituted comonomer in a mixture of dry Et₃N and DMF.

-

Catalyst Addition: Add Pd(PPh₃)₄ and CuI to the reaction mixture.

-

Polymerization: Heat the reaction mixture at 100°C for 48 hours. The polymer will precipitate from the solution during the reaction.

-

Work-up and Purification: After cooling to room temperature, filter the polymer product.

-

Washing: Purify the polymer by sequential washing with CH₂Cl₂, acetone, and THF using a Soxhlet extractor.

-

Drying: Dry the final polymer product under vacuum.

Triphenylbenzene-Based Ligands as Chemical Sensors

The electron-rich nature and photoluminescent properties of the triphenylbenzene core make it an excellent platform for the development of fluorescent chemical sensors.[6] Functionalization of the peripheral phenyl rings with specific receptor units allows for the selective detection of various analytes, including nitroaromatic compounds and ions.

Quantitative Analysis of Triphenylbenzene-Based Sensors

The performance of a chemical sensor is characterized by its selectivity and sensitivity, often quantified by the detection limit.

| Sensor Molecule | Analyte | Detection Limit | Quenching/Enhancement |

| [NHMe]₃TAPB | Picric Acid | 2.25 ppm | Quenching |

| 1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene | Picric Acid | 1.5 ppm | Quenching |

| ⁱPrTAPB-Azo-COP | Picric Acid | ~13 ppm for 77% quenching | Quenching |

Experimental Protocol: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

TAPB is a common precursor for many triphenylbenzene-based materials. The following is a two-step synthesis protocol.[7]

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene

-

To a solution of 4-nitroacetophenone in ethanol, add silicon tetrachloride (SiCl₄).

-

Heat the reaction mixture for 10 hours.

-

After cooling, the product, 1,3,5-tris(4-nitrophenyl)benzene, will precipitate. Filter and wash the solid.

Step 2: Reduction to 1,3,5-Tris(4-aminophenyl)benzene

-

Suspend the 1,3,5-tris(4-nitrophenyl)benzene in ethanol.

-

Add palladium on carbon (Pd/C) as a catalyst.

-

Add hydrazine hydrate (NH₂NH₂·H₂O) dropwise.

-

Heat the reaction mixture for 10 hours.

-

After the reaction is complete, filter the hot solution to remove the catalyst.

-

Cool the filtrate to obtain the crystalline product, 1,3,5-tris(4-aminophenyl)benzene.

Mechanism of Fluorescence Quenching for Picric Acid Detection

The selective detection of picric acid by amino-functionalized triphenylbenzene sensors often involves a fluorescence quenching mechanism initiated by proton transfer.[8] The acidic proton of picric acid is transferred to the basic amino groups on the sensor molecule. This process leads to the formation of a non-fluorescent ground-state complex between the protonated sensor and the picrate anion, resulting in a decrease in fluorescence intensity.

Conclusion

Triphenylbenzene-based ligands have proven to be exceptionally versatile building blocks in materials science. Their unique structural and electronic properties have enabled the development of high-performance OLEDs, highly porous materials for gas storage and separation, and sensitive and selective chemical sensors. The ability to systematically modify the triphenylbenzene core through organic synthesis provides a powerful tool for fine-tuning material properties to meet the demands of specific applications. The experimental protocols and performance data presented in this guide serve as a valuable resource for researchers and scientists working to advance the frontiers of materials science with these remarkable molecular architectures. Further exploration into novel functionalization strategies and the synergistic integration of triphenylbenzene-based ligands into multifunctional materials will undoubtedly lead to even more exciting discoveries and technological innovations.

References

- 1. 1,3,5-Tris(4-aminophenyl)benzene | 118727-34-7 | FT62957 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (631b) Surface Area Determination of Metal-Organic Frameworks (MOFs) Using the Brunauer-Emmett-Teller (BET) Method: Limitations and Improvements | AIChE [proceedings.aiche.org]

- 7. 1,3,5-Tris(4-aminophenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Health and Safety of 1,3,5-Tris(4-hydroxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1,3,5-Tris(4-hydroxyphenyl)benzene. The content is intended to inform researchers, scientists, and professionals in the drug development field about the potential hazards, handling procedures, and emergency measures associated with this compound. Due to a scarcity of specific toxicological data for this compound, information from structurally related compounds and general principles of polyphenol toxicology are also discussed to provide a broader context.

Chemical and Physical Properties

This compound is a polyphenolic compound with a central benzene ring substituted with three hydroxyphenyl groups. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C24H18O3 |

| Molecular Weight | 354.4 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 233-240 °C[1] |

| Boiling Point (Predicted) | 572.3 ± 45.0 °C |

| Density (Predicted) | 1.263 ± 0.06 g/cm³ |

| CAS Number | 15797-52-1 |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2] The specific hazard statements are summarized in Table 2.

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

For the related compound 1,3,5-Trihydroxybenzene , an oral LD50 of 4000 mg/kg in rats has been reported.[3] While this provides a general indication of low acute oral toxicity for a similar core structure, it should not be directly extrapolated to this compound.

Another related compound, 1,2,4-Trihydroxybenzene , has been shown to be genotoxic in vitro, inducing DNA damage.[4] Studies on 1,3,5-Tris(4-carboxyphenyl)benzene , a carboxylic acid derivative, have explored its potential as an anticancer agent due to its interaction with DNA.[5] This suggests that triphenylbenzene derivatives may have the potential to interact with biological macromolecules, a factor to consider in their safety assessment.

As a polyphenol, this compound belongs to a class of compounds known for their antioxidant properties and various biological activities.[6][7][8][9][10] However, at high concentrations or under specific conditions, some polyphenols can also exhibit pro-oxidant effects or interfere with cellular processes.

Experimental Protocols (Hypothetical)

In the absence of specific published studies for this compound, this section outlines detailed methodologies for key toxicological endpoints based on internationally recognized OECD guidelines. These protocols serve as a template for how the irritant properties of this chemical would be assessed.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD Guideline 439)

Objective: To assess the potential of this compound to cause skin irritation.

Methodology:

-

Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model.

-

Procedure:

-

The RhE tissues are pre-incubated in a sterile, defined culture medium.

-

A solution or suspension of this compound in a suitable solvent is applied topically to the surface of the epidermis.

-

Negative (solvent alone) and positive (a known irritant) controls are run in parallel.

-

After a defined exposure period (e.g., 60 minutes), the test substance is removed by washing.

-

The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement: Cell viability is determined by the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt. The amount of formazan produced is quantified spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD Guideline 492)

Objective: To assess the potential of this compound to cause serious eye damage or eye irritation.

Methodology:

-

Test System: A commercially available, validated Reconstructed Human Cornea-like Epithelium (RhCE) model.

-

Procedure:

-

The RhCE tissues are pre-incubated in a sterile, defined culture medium.

-

This compound is applied to the apical surface of the corneal epithelium.

-

Negative and positive controls are included.

-

After a specified exposure time, the test substance is rinsed off.

-

The tissues are incubated for a post-exposure period.

-

-

Endpoint Measurement: Cell viability is assessed using the MTT assay, similar to the skin irritation test.

-

Data Analysis: The viability of the treated tissues is compared to the negative control. A significant decrease in viability suggests the potential for eye irritation or damage.

Signaling Pathways and Experimental Workflows

While specific signaling pathways affected by this compound have not been elucidated, a general understanding of how phenolic compounds can interact with cellular systems can be informative. The following diagrams illustrate a hypothetical workflow for assessing cytotoxicity and a potential signaling pathway that could be investigated.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C24H18O3 | CID 348148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. cir-safety.org [cir-safety.org]

- 5. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Plant polyphenols as dietary antioxidants in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Deep Dive into the Supramolecular Chemistry of 1,3,5-Tris(4-hydroxyphenyl)benzene: A Technical Guide for Researchers

An in-depth exploration of the synthesis, self-assembly, host-guest chemistry, and biological applications of the versatile tripodal building block, 1,3,5-Tris(4-hydroxyphenyl)benzene. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and experimental methodologies in this burgeoning field of supramolecular chemistry.

Introduction

This compound (THPB) is a C3-symmetric molecule that has garnered significant attention as a versatile building block in supramolecular chemistry and materials science. Its rigid, planar core, coupled with the three peripherally located hydroxyl groups, provides a unique platform for the construction of a diverse array of supramolecular architectures through hydrogen bonding and other non-covalent interactions. These interactions drive the self-assembly of THPB into intricate structures such as Covalent Organic Frameworks (COFs), Hydrogen-Bonded Organic Frameworks (HOFs), and various host-guest complexes.[1][2] The resulting materials exhibit interesting properties, including high porosity, photoluminescence, and biological activity, making them promising candidates for applications in gas storage, sensing, optoelectronics, and drug delivery.

This guide will delve into the fundamental aspects of THPB's supramolecular chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of its behavior and applications.

Synthesis of this compound

The synthesis of THPB can be achieved through several routes, most commonly involving the acid-catalyzed trimerization of 4-hydroxyacetophenone or its derivatives.

Synthesis via Trimerization of 4-Hydroxyacetophenone

A prevalent method for synthesizing THPB is the direct trimerization of 4-hydroxyacetophenone in the presence of a suitable catalyst.

Experimental Protocol:

A detailed experimental protocol for a one-step conversion of 4-hydroxyacetophenone to THPB is described in U.S. Patent 5,344,980.[2][3] In a typical procedure, 4-hydroxyacetophenone is heated with aniline and a catalytic amount of an anilinium salt, such as anilinium hydrochloride. The reaction mixture is heated to approximately 185-190°C for several hours.[3] The progress of the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). Upon completion, the product is isolated and purified.

Another approach involves the cyclotrimerization of acetophenones under solvent-free conditions, catalyzed by heteropolyacids on a solid support, which can offer an environmentally benign alternative.[4]

Supramolecular Assembly and Host-Guest Chemistry

The defining feature of THPB in supramolecular chemistry is its ability to form extensive hydrogen-bonding networks. The three hydroxyl groups act as hydrogen bond donors and acceptors, directing the self-assembly of the molecule into well-defined, stable superstructures.

Hydrogen-Bonded Organic Frameworks (HOFs)

THPB is an excellent building block for the construction of HOFs. In the solid state, the molecules arrange in a way that maximizes hydrogen bonding, often leading to porous crystalline materials.[1]

Characterization of HOFs:

The structure and porosity of THPB-based HOFs are typically characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and gas sorption analysis. Computational methods, such as Density Functional Theory (DFT), can be employed to understand the intermolecular interactions and predict the framework's stability.[1]

Co-crystals

THPB can form co-crystals with other molecules, where the hydrogen bonding between the hydroxyl groups of THPB and complementary functional groups on the co-former dictates the crystal packing. The thermodynamic driving force for co-crystal formation can be evaluated computationally, with studies showing that co-crystallization is generally a thermodynamically favorable process.[5]

Host-Guest Chemistry

While specific quantitative data on the host-guest chemistry of THPB itself is not extensively available in the reviewed literature, the analogous molecule, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), has been studied for its ability to bind to DNA. This provides a valuable point of comparison and suggests the potential for THPB to act as a host for various guest molecules.

A study on the interaction of H3BTB with Herring Sperm DNA (HS-DNA) revealed a binding constant (Kb) and a negative Gibbs free energy change (ΔG), indicating a spontaneous binding process.[6]

Table 1: DNA Binding Parameters for 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)

| Parameter | Value | Method | Reference |

| Binding Constant (Kb) | 1.07 x 103 M-1 | UV-Visible Spectroscopy | [6] |

| Gibbs Free Energy (ΔG) | -17.29 kJ mol-1 | Calculation from Kb | [6] |

Experimental Protocol for DNA Binding Studies (adapted from H3BTB study):

UV-Visible spectrophotometry can be used to monitor the interaction between the host molecule and DNA. A solution of the host molecule is titrated with increasing concentrations of DNA. The changes in the absorbance spectrum of the host molecule upon addition of DNA are used to calculate the binding constant using the Benesi-Hildebrand equation or similar models.[6]

Biological Activity: Inhibition of Amyloid Fibril Formation

Recent research has highlighted the potential of 1,3,5-triphenylbenzene derivatives, including THPB, as inhibitors of amyloid fibril formation.[7][8] Amyloid fibrils are associated with a range of debilitating diseases, including Alzheimer's disease. The ability of small molecules to interfere with the aggregation of amyloidogenic proteins is a significant area of interest for drug development.

A study investigating the effect of various 1,3,5-triphenylbenzene derivatives on the fibril formation of hen egg white lysozyme (HEWL), a model amyloidogenic protein, found that THPB was among the compounds tested.[7] The study also assessed the cytotoxicity of the resulting aggregates.

Mechanism of Action and Effect on Apoptosis

The inhibition of amyloid fibril formation can reduce the cytotoxicity associated with the protein aggregates. One of the key pathways involved in programmed cell death, or apoptosis, is the caspase signaling cascade. Caspase-3 is a critical executioner caspase in this pathway.[9][10] The activity of caspase-3 can be measured to assess the extent of apoptosis induced by a substance.

The following diagram illustrates the proposed mechanism of THPB's involvement in the inhibition of amyloid fibril formation and its downstream effect on the caspase-3 mediated apoptotic pathway.

Caption: THPB's role in inhibiting toxic oligomer formation and reducing apoptosis.

Experimental Protocols for Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with the test compound (e.g., THPB and/or amyloid aggregates) at various concentrations for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

This assay measures the activity of caspase-3, a key marker of apoptosis.

Protocol:

-

Cell Lysis: Lyse the treated and control cells to release the cellular contents.

-

Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysates.

-

Incubation: Incubate the mixture to allow the active caspase-3 to cleave the substrate.

-

Detection: Measure the absorbance or fluorescence of the cleaved product. The signal intensity is proportional to the caspase-3 activity.[1][4][12]

Applications in Materials Science

Beyond its biological activities, THPB is a cornerstone for the development of advanced functional materials.

Covalent Organic Frameworks (COFs)

The hydroxyl groups of THPB can be functionalized to participate in covalent bond formation, leading to the synthesis of robust and porous COFs. For example, ester-linked COFs can be synthesized from THPB.[1] These materials have high surface areas and can be used for gas storage and separation.

Experimental Workflow for COF Synthesis:

The synthesis of a COF typically involves the condensation reaction between two or more organic building blocks under solvothermal conditions. The following diagram outlines a general workflow for the synthesis of a THPB-based COF.

Caption: A generalized workflow for the synthesis of a THPB-based COF.

Conclusion

This compound stands out as a remarkably versatile and powerful building block in the realm of supramolecular chemistry. Its unique structural features enable the rational design and construction of a wide variety of self-assembled architectures with emergent properties. From the creation of porous materials for environmental applications to its intriguing biological activity as an inhibitor of amyloid fibril formation, the potential of THPB is vast and continues to be explored. This technical guide has provided a comprehensive overview of the core aspects of THPB's supramolecular chemistry, offering valuable insights and experimental methodologies for researchers poised to innovate in this exciting field. The continued investigation into the quantitative aspects of its host-guest chemistry and the exploration of its derivatives for enhanced biological efficacy will undoubtedly pave the way for novel applications in both materials science and medicine.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]

- 3. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caspase3 assay [assay-protocol.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies [mdpi.com]

- 7. Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Caspase 3 - Wikipedia [en.wikipedia.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. mpbio.com [mpbio.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene from 4-hydroxyacetophenone

Abstract

This document provides a detailed protocol for the synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene, a valuable triphenylbenzene derivative utilized in the development of polymers, covalent organic frameworks (COFs), and as a crosslinking agent in epoxy resins. The synthesis commences with the readily available starting material, 4-hydroxyacetophenone. The protocol follows a two-step process involving the formation of a 4-hydroxyacetophenone-anil intermediate, followed by an acid-catalyzed cyclotrimerization to yield the final product. This method circumvents the challenges associated with the direct trimerization of 4-hydroxyacetophenone.

Introduction

This compound is a triphenolic compound with a rigid, planar structure, making it a significant building block in materials science and supramolecular chemistry. Direct acid-catalyzed self-condensation of 4-hydroxyacetophenone to achieve this trimer is often inefficient. A more reliable synthetic route proceeds through an anil intermediate. This application note details a robust two-step protocol for the preparation of this compound, suitable for researchers in organic synthesis, materials science, and drug development.

Reaction Scheme

The overall synthesis is a two-step process:

-

Step 1: Synthesis of 4-hydroxyacetophenone-anil: Reaction of 4-hydroxyacetophenone with aniline to form the corresponding anil (an imine).

-

Step 2: Acid-Catalyzed Trimerization: The 4-hydroxyacetophenone-anil intermediate undergoes an acid-catalyzed self-condensation to form the central benzene ring of this compound.

Experimental Protocols

3.1. Materials and Reagents

-

4-hydroxyacetophenone (≥98%)

-

Aniline (≥99.5%)

-

Anilinium hydrochloride (≥97%)

-

Toluene (Anhydrous, ≥99.8%)

-

Ethanol (95%)

-

Methanol (≥99.8%)

-

Deionized Water

-

Hydrochloric Acid (37%)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

3.2. Step 1: Synthesis of 4-hydroxyacetophenone-anil

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxyacetophenone (13.6 g, 0.1 mol) and aniline (10.2 g, 0.11 mol).

-

Add 150 mL of anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours, or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude 4-hydroxyacetophenone-anil can be used in the next step without further purification. For analytical purposes, a small sample can be recrystallized from ethanol.

3.3. Step 2: Synthesis of this compound

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the crude 4-hydroxyacetophenone-anil from the previous step.

-

Add anilinium hydrochloride (1.3 g, 0.01 mol) as the acid catalyst.[1]

-

Heat the reaction mixture to 180-200°C under a nitrogen atmosphere.

-

Maintain the temperature and continue stirring for 8-12 hours. The mixture will become viscous.

-

After the reaction is complete, allow the mixture to cool to approximately 80°C.

-

Add 200 mL of methanol to the flask and stir vigorously to break up the solid product.

-

Filter the resulting suspension and wash the solid with hot methanol (3 x 50 mL) to remove any unreacted starting material and byproducts.

-

The crude product is a tan to brown solid.

3.4. Purification of this compound

-

The crude product can be purified by recrystallization from a mixture of ethanol and water.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add deionized water until the solution becomes turbid.

-

Heat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Filter the purified crystals, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum at 60°C.

-

If further purification is required, column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) can be performed.

Data Presentation

Table 1: Summary of Reaction Parameters

| Parameter | Step 1: Anil Formation | Step 2: Trimerization |

| Starting Material | 4-hydroxyacetophenone | 4-hydroxyacetophenone-anil |

| Reagents | Aniline | Anilinium Hydrochloride |

| Solvent | Toluene | None (Neat) |

| Temperature | Reflux (~111°C) | 180-200°C |

| Reaction Time | 4-6 hours | 8-12 hours |

| Catalyst | None | Anilinium Hydrochloride |

| Work-up | Rotary Evaporation | Methanol Wash, Filtration |

Table 2: Characterization of this compound

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 237-239 °C |

| Molecular Formula | C₂₄H₁₈O₃ |

| Molecular Weight | 354.40 g/mol |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 9.65 (s, 3H, -OH), 7.55 (d, J=8.5 Hz, 6H), 7.40 (s, 3H), 6.85 (d, J=8.5 Hz, 6H) |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 157.2, 141.5, 132.8, 128.5, 124.0, 115.8 |

Visualizations

5.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

5.2. Chemical Reaction Pathway

References

Application Notes and Protocols: 1,3,5-Tris(4-hydroxyphenyl)benzene for Porous Organic Polymers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of porous organic polymers (POPs) derived from the monomer 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB). The inherent porosity, high surface area, and functionalizable nature of THPB-based POPs make them promising candidates for various applications in the pharmaceutical sciences, including advanced drug delivery, heterogeneous catalysis, and chiral separations.

Introduction to THPB-Based Porous Organic Polymers

This compound is a triphenylbenzene derivative featuring three hydroxyl groups, making it an excellent building block for constructing robust and functional porous organic polymers.[1] These polymers can be synthesized through various condensation reactions to form either amorphous or crystalline structures, such as covalent organic frameworks (COFs). The resulting materials possess large surface areas and tunable pore sizes, which are advantageous for hosting guest molecules like active pharmaceutical ingredients (APIs). The hydroxyl groups can also serve as sites for post-synthetic modification to tailor the surface chemistry for specific applications.

Potential Applications in Drug Development

Advanced Drug Delivery Systems

The high porosity and large surface area of THPB-based POPs make them suitable as carriers for drug molecules. The porous network can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. The release kinetics can be tuned by modifying the pore size and surface functionality of the polymer.

Heterogeneous Catalysis in Pharmaceutical Synthesis

The robust framework of THPB-based POPs allows for their use as solid supports for catalytic species. The hydroxyl groups can be functionalized with catalytically active sites, such as metal nanoparticles or organocatalysts. These heterogeneous catalysts offer advantages in pharmaceutical synthesis, including ease of separation from the reaction mixture, reusability, and enhanced stability.

Chiral Separation of Pharmaceutical Compounds